Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate

Description

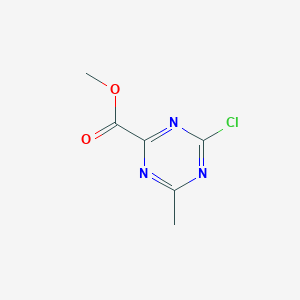

Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate is a substituted triazine derivative characterized by a chlorine atom at position 4, a methyl group at position 6, and a carboxylate ester at position 2. This compound belongs to the 1,3,5-triazine family, a class of heterocyclic compounds widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. The carboxylate ester group may serve as a hydrolyzable moiety, enabling prodrug strategies or further functionalization .

Properties

Molecular Formula |

C6H6ClN3O2 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-8-4(5(11)12-2)10-6(7)9-3/h1-2H3 |

InChI Key |

LYNMGBXHQBSWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with methylamine and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Step 1: Cyanuric chloride reacts with methylamine to form an intermediate.

Step 2: The intermediate is then treated with chloroacetic acid to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves:

- Maintaining a controlled temperature and pH.

- Using catalysts to enhance the reaction rate.

- Employing purification techniques such as crystallization and distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

- Substituted triazines with various functional groups.

- Oxidized or reduced derivatives of the original compound.

- Hydrolyzed products such as carboxylic acids.

Scientific Research Applications

Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate involves its interaction with specific molecular targets. For instance:

Antimicrobial Activity: The compound may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Physicochemical Properties

- Reactivity: The chloro group in the target compound facilitates nucleophilic displacement reactions, contrasting with methoxy or amino substituents in analogues like metsulfuron or 4-chloro-6-methyl-triazin-2-amine, which are less reactive .

- Solubility : The carboxylate ester in the target compound increases lipophilicity compared to sulfonylurea (metsulfuron) or amine-containing analogues, which exhibit higher polarity .

- Stability: Chloro-substituted triazines are prone to hydrolysis under alkaline conditions, whereas methoxy or phenoxy groups (e.g., in ) enhance stability .

Research Findings

- Thermal Properties : Methyl esters generally exhibit lower melting points than carboxylic acids or amine salts, as seen in 4-chloro-6-methyl-triazin-2-amine (mp >200°C, ) .

Biological Activity

Methyl 4-chloro-6-methyl-1,3,5-triazine-2-carboxylate is a member of the 1,3,5-triazine family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H8ClN4O2

- Molecular Weight : 202.62 g/mol

The presence of chlorine and methyl groups in the triazine ring contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through nucleophilic substitution reactions. The chlorine atom in the triazine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions. This property is crucial for its application as an inhibitor in various biochemical pathways.

Key Mechanisms:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles, leading to different derivatives with potentially enhanced biological activity.

- Enzyme Inhibition : Compounds in this class have shown the ability to inhibit key enzymes involved in cancer cell proliferation and survival.

- Antimicrobial Activity : The triazine core has demonstrated effectiveness against a range of bacterial and fungal pathogens.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, a derivative exhibited IC50 values of 0.20 µM against A549 (lung cancer) cells and 1.25 µM against MCF-7 (breast cancer) cells . The mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, crucial for cell growth and survival.

Antimicrobial Activity

Triazine derivatives have also shown significant antimicrobial properties. Research indicates that this compound has effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Efficacy : In a study involving human cancer cell lines (MCF-7 and HeLa), treatment with this compound resulted in significant apoptosis induction as evidenced by increased BAX expression and decreased Bcl-2 levels .

- Antimicrobial Testing : A study assessed the antimicrobial efficacy against multiple bacterial strains. The compound demonstrated a broad spectrum of activity with inhibition zones ranging from 19 mm to 30 mm depending on the strain tested .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.